![molecular formula C22H16ClN3O4 B5353837 2-chloro-N-(1-{[(4-nitrophenyl)amino]carbonyl}-2-phenylvinyl)benzamide](/img/structure/B5353837.png)
2-chloro-N-(1-{[(4-nitrophenyl)amino]carbonyl}-2-phenylvinyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-(1-{[(4-nitrophenyl)amino]carbonyl}-2-phenylvinyl)benzamide, also known as CNB-001, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. CNB-001 is a small molecule that belongs to the class of benzamides and has been shown to exhibit neuroprotective properties.
Mécanisme D'action
The mechanism of action of 2-chloro-N-(1-{[(4-nitrophenyl)amino]carbonyl}-2-phenylvinyl)benzamide involves the modulation of various signaling pathways that are involved in neuroprotection. This compound has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is responsible for the regulation of antioxidant and anti-inflammatory genes. This compound also inhibits the activation of the nuclear factor-kappa B (NF-κB) pathway, which is involved in the regulation of inflammatory responses. Additionally, this compound has been shown to modulate the expression of various apoptotic proteins, thereby reducing neuronal cell death.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects that contribute to its neuroprotective properties. This compound has been shown to increase the expression of antioxidant enzymes such as superoxide dismutase (SOD) and catalase, thereby reducing oxidative stress. This compound has also been shown to reduce the levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β), thereby reducing inflammation. Additionally, this compound has been shown to reduce the levels of apoptotic proteins such as caspase-3 and Bax, thereby reducing neuronal cell death.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 2-chloro-N-(1-{[(4-nitrophenyl)amino]carbonyl}-2-phenylvinyl)benzamide is its ability to cross the blood-brain barrier, which makes it an attractive candidate for the treatment of neurological disorders. Additionally, this compound has been shown to exhibit low toxicity and high stability, which makes it a suitable compound for further development. However, one of the limitations of this compound is its limited solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for 2-chloro-N-(1-{[(4-nitrophenyl)amino]carbonyl}-2-phenylvinyl)benzamide research. One of the potential future directions is the development of this compound as a therapeutic agent for the treatment of traumatic brain injury. Additionally, further studies are needed to investigate the long-term effects of this compound on cognitive function and neuronal survival. Furthermore, the development of novel analogs of this compound with improved pharmacokinetic properties could lead to the development of more effective neuroprotective agents.
Méthodes De Synthèse
The synthesis of 2-chloro-N-(1-{[(4-nitrophenyl)amino]carbonyl}-2-phenylvinyl)benzamide involves the reaction of 2-chlorobenzoyl chloride with 4-nitroaniline, followed by the reaction of the resulting intermediate with 2-phenylvinylboronic acid. The final product is obtained through purification and crystallization steps. The purity of the synthesized compound is determined through various analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Applications De Recherche Scientifique
2-chloro-N-(1-{[(4-nitrophenyl)amino]carbonyl}-2-phenylvinyl)benzamide has been extensively studied for its potential therapeutic applications in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and traumatic brain injury. The neuroprotective properties of this compound are attributed to its ability to modulate various signaling pathways involved in oxidative stress, inflammation, and apoptosis. Several preclinical studies have demonstrated the efficacy of this compound in reducing neuronal damage and improving cognitive function in animal models of neurological disorders.
Propriétés
IUPAC Name |
2-chloro-N-[(E)-3-(4-nitroanilino)-3-oxo-1-phenylprop-1-en-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClN3O4/c23-19-9-5-4-8-18(19)21(27)25-20(14-15-6-2-1-3-7-15)22(28)24-16-10-12-17(13-11-16)26(29)30/h1-14H,(H,24,28)(H,25,27)/b20-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBSPAPLZULRDAW-XSFVSMFZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C(C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C(\C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])/NC(=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-methyl-5-phenyl-2,4-pentadienenitrile](/img/structure/B5353756.png)
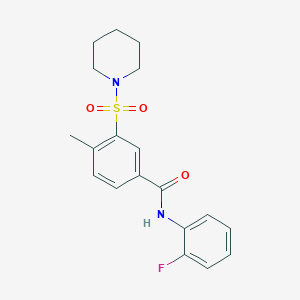
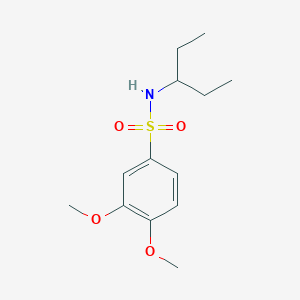
![N-[2-(acetylamino)ethyl]-2-[1-(1-naphthylmethyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5353767.png)
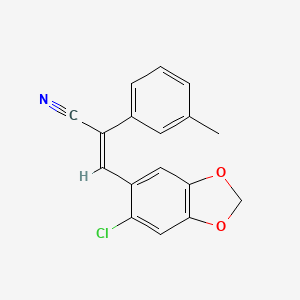
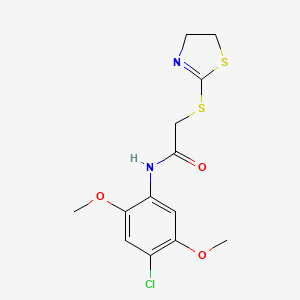


![trans-4-({5-[(4-morpholin-4-ylpiperidin-1-yl)carbonyl]pyridin-2-yl}amino)cyclohexanol](/img/structure/B5353807.png)
![ethyl 1-[4-(2,3-dihydro-1H-inden-5-yloxy)butyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B5353810.png)
![2-[(4-methoxybenzyl)thio]-1,3-benzoxazole](/img/structure/B5353817.png)
![5-[(3-fluorophenoxy)methyl]-N-(4-hydroxybutyl)-1H-pyrazole-3-carboxamide](/img/structure/B5353823.png)
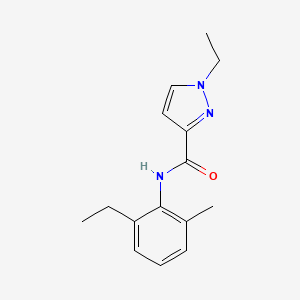
![2-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-3-furamide](/img/structure/B5353845.png)
